Flecainide

Catalog No.
S528058
CAS No.
54143-55-4
M.F
C17H20F6N2O3
M. Wt
414.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flecainide

CAS Number

54143-55-4

Product Name

Flecainide

IUPAC Name

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Molecular Formula

C17H20F6N2O3

Molecular Weight

414.34 g/mol

InChI

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)

InChI Key

DJBNUMBKLMJRSA-UHFFFAOYSA-N

SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

Solubility

48.4 mg/mL at 37 °C (acetate form)
3.24e-02 g/L

Synonyms

Apocard, Flécaïne, Flecadura, Flecainid Isis, Flecainid-Isis, Flecainide, Flecainide Acetate, Flecainide Monoacetate, Flecainide Monoacetate, (+-)-Isomer, Flecainide Monoacetate, (R)-Isomer, Flecainide Monoacetate, (S)-Isomer, Flecainide, (R)-Isomer, Flecainide, (S)-Isomer, Flecainide, 5-HO-N-(6-oxo)-Derivative, Flecainide, 5-HO-N-(6-oxo)-Derivative, (+-)-Isomer, Flecatab, R818, Tambocor

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

Description

The exact mass of the compound Flecainide is 414.1378 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 48.4 mg/ml at 37 °c (acetate form)3.24e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 719273. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Flecainide exerts its effect by inhibiting voltage-gated sodium channels (Nav1.5) in the cardiac muscle cells. These channels play a crucial role in the initiation and propagation of electrical impulses within the heart. By blocking sodium channels, flecainide reduces the rate of sodium influx during the action potential, thereby slowing down electrical conduction and decreasing the heart rate. This mechanism is particularly beneficial in conditions where rapid or irregular heartbeats are present [].

Therapeutic Applications

Scientific research supports the use of flecainide in managing various cardiac arrhythmias:

  • Supraventricular Tachycardias

    Flecainide is a well-established treatment for paroxysmal supraventricular tachycardias (PSVTs), including atrioventricular nodal reentrant tachycardia (AVNRT) and atrial fibrillation (AF). Studies have demonstrated its efficacy in converting these arrhythmias back to a normal sinus rhythm and preventing their recurrence [, ].

  • Ventricular Arrhythmias

    Research suggests flecainide can be beneficial in specific types of ventricular arrhythmias, particularly catecholaminergic polymorphic ventricular tachycardia (CPVT) []. In patients with CPVT who do not respond to conventional therapy, flecainide has shown promise in reducing or even reversing arrhythmic episodes.

Important Note

It is crucial to remember that flecainide is not recommended for all patients with structural heart disease due to a potential proarrhythmic effect, where it can worsen arrhythmias.

Ongoing Research

While flecainide has established applications in arrhythmia management, scientific research continues to explore its potential benefits and limitations. Some ongoing areas of investigation include:

  • Optimizing treatment strategies

    Research is ongoing to determine the most effective dosing regimens and identify patient-specific factors that may influence the response to flecainide therapy.

  • Combination therapy

    Studies are exploring the potential benefits of combining flecainide with other antiarrhythmic medications or ablation procedures to achieve better control of complex arrhythmias.

  • Safety profiles in specific populations

    Further research is needed to understand the safety and efficacy of flecainide in specific patient groups, such as children and pregnant women.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.8

Exact Mass

414.1378

LogP

3.78
3.78 (LogP)
4.6

Appearance

Solid powder

Melting Point

228-229
146.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

54143-56-5 (monoacetate)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

In New Zealand and America, flecainide is indicated to prevent supraventricular arrhythmias and ventricular arrhythmias.[L8878] In the United States, it is also indicated to prevent paroxysmal atrial fibrillation and flutter.[A186886,L5056]

Livertox Summary

Flecainide is an oral antiarrhythmic agent that has been in use for several decades. Long term flecainide therapy is associated with a low rate of serum enzyme elevations and is a very rare cause of clinically apparent acute liver injury.

Drug Classes

Antiarrhythmic Agents

Pharmacology

Flecainide inhibits the action of sodium and potassium ion channels in the heart, raising the threshold for depolarization and correcting arrhythmias.[A186931] Flecainide has a long duration of action, allowing for once daily dosing.[L8878] The therapeutic index is narrow.[A37372] Patients should not take this medication if there is already structural heart disease or left ventricular systolic dysfunction.[L8878]
Flecainide is a synthetic agent derived from trifluoroethoxy-benzamide exhibiting antiarrhythmic and local anesthetic activity. As a class Ic antiarrhythmic that blocks sodium channels, flecainide depresses polarization phase 0 and decreases the induction velocity of the His-Purkinje system. It also decreases phase 4 slope and increases the depolarization threshold. (NCI04)

MeSH Pharmacological Classification

Voltage-Gated Sodium Channel Blockers

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01B - Antiarrhythmics, class i and iii
C01BC - Antiarrhythmics, class ic
C01BC04 - Flecainide

Mechanism of Action

Flecainide blocks fast inward sodium channels and slowly unbinds during diastole, prolonging the refractory period of the heart.[A186931] This blockade also shortens the duration of action potentials through the Purkinjie fibers.[A186931] Flecainide also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers.[A186931] Finally, flecainide also blocks ryanodine receptor opening, reducing calcium release from sarcoplasmic reticulum, which reduces depolarization of cells.[A186931]

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

54143-55-4

Wikipedia

Flecainide

Biological Half Life

In healthy subjects, intravenous flecainide has an average half life of 13 hours for a single dose and 16 hours for multiple oral doses. In patients with a ventricular premature complex, flecainide has a half life of 20 hours. The half life of meta-O-dealkylated flecainide, a major metabolite of flecainide, is 12.6h.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Benoit A, Paolucci M, Stefan L, Vanderperren O, Hoffer E. [A CASE OF FLECAINIDE INTOXICATION]. Rev Med Liege. 2015 Sep;70(9):442-5. Review. French. PubMed PMID: 26638444.
2: Tamargo J, Le Heuzey JY, Mabo P. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. Eur J Clin Pharmacol. 2015 May;71(5):549-67. doi: 10.1007/s00228-015-1832-0. Epub 2015 Apr 15. Review. PubMed PMID: 25870032; PubMed Central PMCID: PMC4412688.
3: Andrikopoulos GK, Pastromas S, Tzeis S. Flecainide: Current status and perspectives in arrhythmia management. World J Cardiol. 2015 Feb 26;7(2):76-85. doi: 10.4330/wjc.v7.i2.76. Review. PubMed PMID: 25717355; PubMed Central PMCID: PMC4325304.
4: Apostolakis S, Oeff M, Tebbe U, Fabritz L, Breithardt G, Kirchhof P. Flecainide acetate for the treatment of atrial and ventricular arrhythmias. Expert Opin Pharmacother. 2013 Feb;14(3):347-57. doi: 10.1517/14656566.2013.759212. Epub 2013 Jan 7. Review. PubMed PMID: 23294160.
5: Tamargo J, Capucci A, Mabo P. Safety of flecainide. Drug Saf. 2012 Apr 1;35(4):273-89. doi: 10.2165/11599950-000000000-00000. Review. PubMed PMID: 22435343.
6: Liu N, Napolitano C, Venetucci LA, Priori SG. Flecainide and antiarrhythmic effects in a mouse model of catecholaminergic polymorphic ventricular tachycardia. Trends Cardiovasc Med. 2012 Feb;22(2):35-9. doi: 10.1016/j.tcm.2012.06.008. Epub 2012 Aug 4. Review. PubMed PMID: 22867967.
7: Pott C, Dechering DG, Reinke F, Muszynski A, Zellerhoff S, Bittner A, Köbe J, Wasmer K, Schulze-Bahr E, Mönnig G, Kotthoff S, Eckardt L. Successful treatment of catecholaminergic polymorphic ventricular tachycardia with flecainide: a case report and review of the current literature. Europace. 2011 Jun;13(6):897-901. doi: 10.1093/europace/euq517. Epub 2011 Feb 2. Review. PubMed PMID: 21292648.
8: Aliot E, Capucci A, Crijns HJ, Goette A, Tamargo J. Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation. Europace. 2011 Feb;13(2):161-73. doi: 10.1093/europace/euq382. Epub 2010 Dec 7. Review. PubMed PMID: 21138930; PubMed Central PMCID: PMC3024037.
9: Camm AJ, Savelieva I. Some patients with paroxysmal atrial fibrillation should carry flecainide or propafenone to self treat. BMJ. 2007 Mar 24;334(7594):637. Review. PubMed PMID: 17379911; PubMed Central PMCID: PMC1832060.
10: Argall J, Crawford I. Best evidence topic report. Amiodarone or flecainide for cardioversion in acute onset atrial fibrillation. Emerg Med J. 2004 Mar;21(2):199. Review. PubMed PMID: 14988348; PubMed Central PMCID: PMC1726303.
11: Robain A, Perchet H, Fuhrman C. Flecainide-associated pneumonitis with acute respiratory failure in a patient with the LEOPARD syndrome. Acta Cardiol. 2000 Feb;55(1):45-7. Review. PubMed PMID: 10707759.
12: Bordier P, Garrigue S, Clémenty J. [Flecainide acetate]. Ann Cardiol Angeiol (Paris). 1996 May;45(5):263-79. Review. French. PubMed PMID: 8763646.
13: Paperini L, Davini A, Lattanzi F, Topi A, Reisenhofer B, Squarcini G, Paci A, Topi PL. [Propafenone and flecainide in the therapy of ventricular arrhythmias]. Minerva Cardioangiol. 1995 Oct;43(10):449-57. Review. Italian. PubMed PMID: 8819814.
14: Randazzo DN, Schweitzer P, Stein E, Banas JS Jr, Winters SL. Flecainide induced atrial tachycardia with 1:1 ventricular conduction during exercise testing. Pacing Clin Electrophysiol. 1994 Sep;17(9):1509-14. Review. PubMed PMID: 7991422.
15: Malik R, Ellenbogen KA, Stambler BS, Wood MA. Flecainide: its value and danger. Heart Dis Stroke. 1994 Mar-Apr;3(2):85-9. Review. PubMed PMID: 8199770.
16: Perry JC, Garson A Jr. Flecainide acetate for treatment of tachyarrhythmias in children: review of world literature on efficacy, safety, and dosing. Am Heart J. 1992 Dec;124(6):1614-21. Review. PubMed PMID: 1462922.
17: Schneeweiss A. New antiarrhythmic drugs. II. Flecainide. Pediatr Cardiol. 1990 Jul;11(3):143-6. Review. PubMed PMID: 2118629.
18: Puech P, Gagnol JP. Class IC drugs: propafenone and flecainide. Cardiovasc Drugs Ther. 1990 Jun;4 Suppl 3:549-53. Review. PubMed PMID: 2125832.
19: Mehta D, Camm AJ, Ward DE. Clinical electrophysiologic effects of flecainide acetate. Cardiovasc Drugs Ther. 1988 Mar;1(6):599-603. Review. PubMed PMID: 3155304.
20: Kreeger RW, Hammill SC. New antiarrhythmic drugs: tocainide, mexiletine, flecainide, encainide, and amiodarone. Mayo Clin Proc. 1987 Nov;62(11):1033-50. Review. PubMed PMID: 3118116.

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